

Application Notes and Protocols: Measuring BTK Occupancy with BGB-8035 Using Western Blot

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Compound of Interest

Compound Name: BGB-8035

Cat. No.: B11932756

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Introduction

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the development, proliferation, and survival of B-cells.[1][2] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][4]

BGB-8035 is a potent, highly selective, and orally active covalent inhibitor of BTK.[4][5][6][7] It irreversibly binds to the cysteine residue at position 481 (Cys-481) within the ATP-binding pocket of BTK, thereby blocking its kinase activity.[8] Measuring the extent to which **BGB-8035** occupies its target (BTK occupancy) is crucial for understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship, optimizing dosing schedules, and confirming target engagement in preclinical and clinical studies.

This document provides a detailed protocol for assessing the pharmacodynamic effect of **BGB-8035** by measuring the inhibition of BTK autophosphorylation using Western blot. This method serves as a reliable proxy for determining target occupancy.

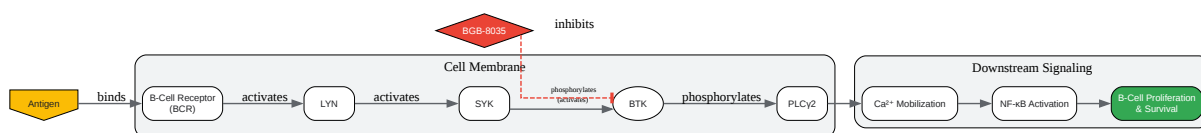
Quantitative Data for BGB-8035

The following table summarizes key quantitative data for the BTK inhibitor **BGB-8035**, which is essential for designing and interpreting experiments.

Parameter	Value	Assay/Source
Biochemical Potency		
IC ₅₀ (recombinant BTK)	1.1 nM	Biochemical Kinase Assay[4] [6][7]
Cellular Potency		
IC ₅₀ (HEK293 cells)	> 10 µM	Cellular Viability Assay[4]
IC ₅₀ (Ramos cells)	> 10 µM	Cellular Viability Assay[4]
Selectivity vs. Other Kinases		
IC ₅₀ (TEC)	99 nM	Biochemical Kinase Assay[4]
IC ₅₀ (EGFR)	621 nM	Biochemical Kinase Assay[4]

BTK Signaling Pathway

The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, LYN and SYK kinases are activated, leading to the phosphorylation and activation of BTK. Activated BTK then phosphorylates downstream targets, most notably Phospholipase Cy2 (PLCy2), initiating a cascade that results in calcium mobilization and the activation of transcription factors like NF-κB, which promote B-cell survival and proliferation.[2][9] **BGB-8035** covalently binds to BTK, preventing this downstream signaling.



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Caption: BTK's role in the B-cell receptor signaling pathway and its inhibition by **BGB-8035**.

Experimental Protocol: Western Blot for BTK Phosphorylation

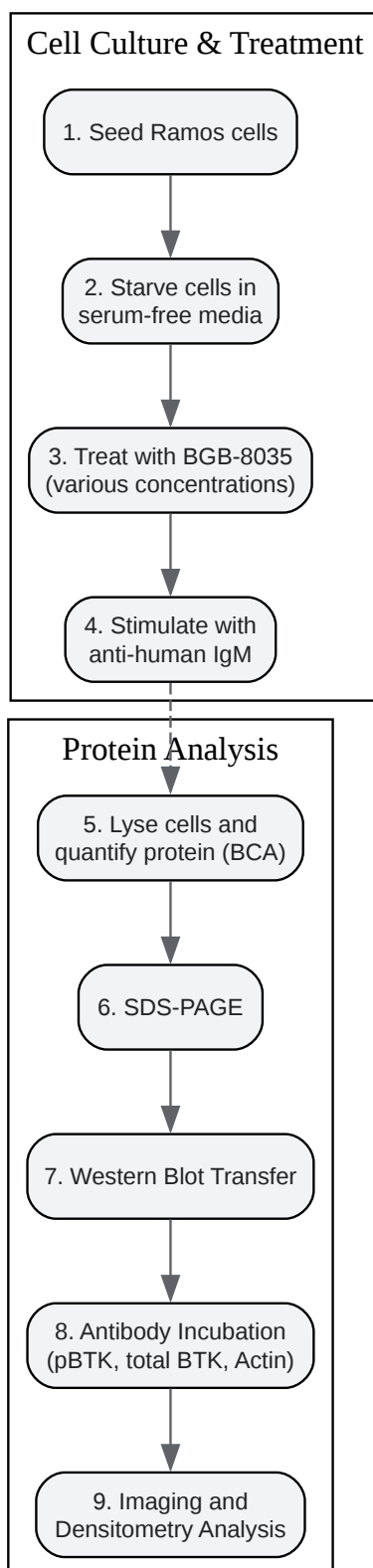
This protocol details the methodology for treating a B-cell line (e.g., Ramos cells) with **BGB-8035**, stimulating the BCR pathway, and detecting the levels of phosphorylated BTK (pBTK) at Tyr223 as a measure of BTK inhibition. A decrease in the pBTK/total BTK ratio indicates effective target engagement by **BGB-8035**.

Materials and Reagents

- Cell Line: Ramos cells (human Burkitt's lymphoma B-cell line)
- Inhibitor: **BGB-8035** stock solution (e.g., 10 mM in DMSO)
- Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
- BCR Stimulant: Goat F(ab')₂ Anti-Human IgM (e.g., 1 mg/mL stock)
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
- Protein Assay: BCA Protein Assay Kit
- SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer

- Western Blot: Transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies, ECL substrate
- Primary Antibodies:
 - Rabbit anti-phospho-BTK (Tyr223)[[10](#)][[11](#)][[12](#)]
 - Rabbit anti-total BTK[[10](#)]
 - Mouse or Rabbit anti- β -Actin (loading control)
- Secondary Antibodies:
 - HRP-conjugated Goat anti-Rabbit IgG
 - HRP-conjugated Goat anti-Mouse IgG

Experimental Workflow Diagram



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Caption: Workflow for assessing BTK inhibition by **BGB-8035** via Western blot.

Step-by-Step Procedure

- **Cell Culture and Treatment:** a. Culture Ramos cells to a density of approximately 1×10^6 cells/mL. b. Harvest cells and wash once with serum-free RPMI-1640. c. Resuspend cells in serum-free RPMI-1640 and incubate for 1-2 hours to starve the cells and reduce basal signaling. d. Aliquot cells into tubes for different treatment conditions (e.g., vehicle control, various concentrations of **BGB-8035**). A typical concentration range to test would be 1 nM to 1 μ M. e. Add **BGB-8035** or vehicle (DMSO) to the respective tubes and incubate for 1 hour at 37°C.
- **BCR Stimulation:** a. Stimulate the B-cell receptor by adding anti-human IgM to a final concentration of 10-12 μ g/mL to each tube (except for the unstimulated control).^{[10][11]} b. Incubate for 10 minutes at 37°C.^{[10][11]}
- **Cell Lysis and Protein Quantification:** a. Immediately after stimulation, pellet the cells by centrifugation at 4°C. b. Wash the cell pellets once with ice-cold PBS. c. Lyse the cells by adding ice-cold RIPA buffer with protease and phosphatase inhibitors. d. Incubate on ice for 20-30 minutes with occasional vortexing. e. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.
- **SDS-PAGE and Western Blotting:** a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Denature the samples by heating at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 μ g) per lane onto a precast polyacrylamide gel. d. Perform electrophoresis until the dye front reaches the bottom of the gel. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with the primary antibody for phospho-BTK (Tyr223) overnight at 4°C, following the manufacturer's recommended dilution. h. Wash the membrane three times with TBST for 5-10 minutes each. i. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again as in step 4h. k. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
- **Stripping and Re-probing (Sequential Probing):** a. After imaging for pBTK, the membrane can be stripped using a mild stripping buffer. b. Re-block the membrane and probe for total

BTK to normalize the phosphospecific signal. c. Finally, re-probe for a loading control like β -Actin to ensure equal protein loading across all lanes.

- Data Analysis: a. Quantify the band intensities for pBTK, total BTK, and β -Actin using densitometry software (e.g., ImageJ). b. Calculate the ratio of pBTK to total BTK for each sample to normalize for any variations in BTK expression. c. Plot the normalized pBTK/total BTK ratio against the concentration of **BGB-8035** to determine the EC_{50} for target inhibition. d. The percentage of BTK inhibition can be calculated as: $\% \text{ Inhibition} = (1 - (\text{Signal_Treated} / \text{Signal_Vehicle})) * 100$

Alternative Methods for BTK Occupancy

While Western blot for pBTK is a robust method for assessing the pharmacodynamic effects of **BGB-8035**, other techniques can more directly measure target occupancy. These often rely on competition assays where the inhibitor prevents the binding of a probe to BTK.

- ELISA-Based Assays: These assays use a biotinylated covalent probe that binds to the same Cys-481 residue as **BGB-8035**.^{[1][13]} The amount of probe that binds is inversely proportional to the occupancy by the drug. The probe-bound BTK is then captured on a streptavidin-coated plate and detected with an anti-BTK antibody.^{[1][13]}
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a homogeneous assay format that can simultaneously measure free and total BTK levels in the same well, reducing sample requirements and variability.^{[8][14]} It uses a terbium-conjugated anti-BTK antibody as a donor and two different fluorescent acceptors to detect free and total BTK.^{[8][14]}

These alternative methods are particularly useful for high-throughput screening and for analyzing clinical samples where sample volume may be limited.^[8]

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